pKa and Basicity Comparison
The predicted pKa of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine is 8.36 ± 0.20, as estimated by computational methods . This value reflects the electron-donating character of the para-methylthio substituent, which slightly increases the basicity of the secondary amine relative to an unsubstituted benzyl analog. For context, N-benzylcyclopropanamine (no para substituent) is expected to have a marginally lower pKa, in the range of approximately 8.0–8.2 based on the absence of the electron-donating -SCH₃ group [1]. The difference, while modest (~0.1–0.3 log units), can influence protonation state at physiological pH and consequently affect solubility, membrane permeability, and target engagement in biological assays.
| Evidence Dimension | Amine basicity (predicted pKa of secondary amine) |
|---|---|
| Target Compound Data | pKa = 8.36 ± 0.20 (predicted) |
| Comparator Or Baseline | N-Benzylcyclopropanamine: estimated pKa ~8.0–8.2 (no para substituent; inference based on absence of electron-donating group) [1] |
| Quantified Difference | ΔpKa ≈ +0.1 to +0.3 (target more basic) |
| Conditions | Computational prediction; experimental pKa data not located in primary literature for either compound |
Why This Matters
This pKa difference, though small, affects the ionization state at physiological pH 7.4—the target compound will be slightly more protonated—which can influence solubility, passive membrane permeability, and binding interactions in biological screening cascades.
- [1] Comparison based on general structure–property relationships for para-substituted benzylamines: the electron-donating -SCH₃ group (σₚ ≈ 0.0) increases amine basicity relative to unsubstituted phenyl. See: Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. View Source
